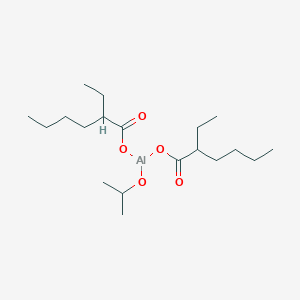![molecular formula C8H20N2O2 B13753542 1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine CAS No. 70939-81-0](/img/structure/B13753542.png)
1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine is an organic compound with the molecular formula C10H24N2O3 It is a derivative of propanamine and is characterized by the presence of two amino groups and an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine typically involves the reaction of diethylene glycol with 3-aminopropylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of a solvent such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with target molecules, influencing their activity. The ether linkage provides flexibility to the molecule, allowing it to interact with various biological pathways.
Comparaison Avec Des Composés Similaires
Diethylene glycol, di(3-aminopropyl) ether: Similar in structure but with different functional groups.
3-(2-[2-(3-Aminopropoxy)ethoxy]ethoxy)propylamine: Another compound with a similar backbone but different substituents.
Uniqueness: 1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine is unique due to its specific combination of amino groups and ether linkage, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
70939-81-0 |
|---|---|
Formule moléculaire |
C8H20N2O2 |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
1-[2-(2-aminopropoxy)ethoxy]propan-2-amine |
InChI |
InChI=1S/C8H20N2O2/c1-7(9)5-11-3-4-12-6-8(2)10/h7-8H,3-6,9-10H2,1-2H3 |
Clé InChI |
VTAMQDCTAXRISX-UHFFFAOYSA-N |
SMILES canonique |
CC(COCCOCC(C)N)N |
Numéros CAS associés |
70939-81-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


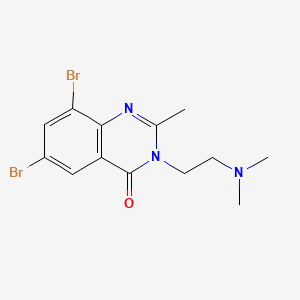
![(R)-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine](/img/structure/B13753471.png)
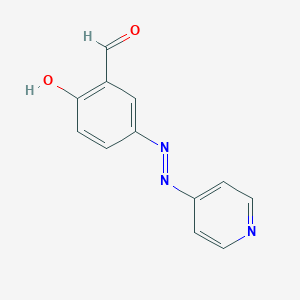
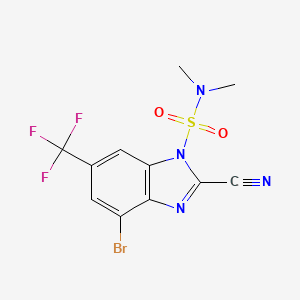
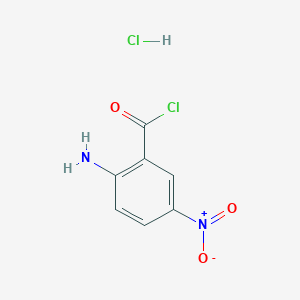
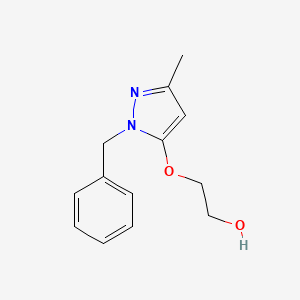
![Pentafluoro[1,1'-oxybis[ethane]]phosphorus](/img/structure/B13753505.png)
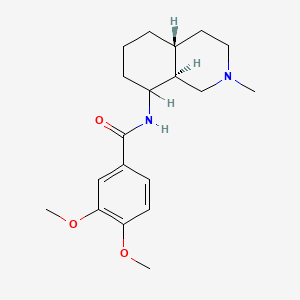
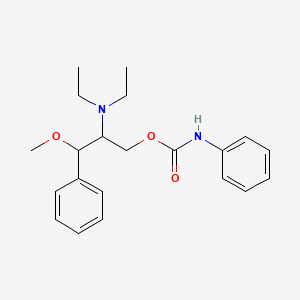
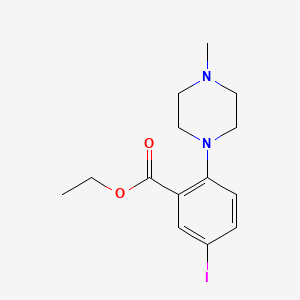
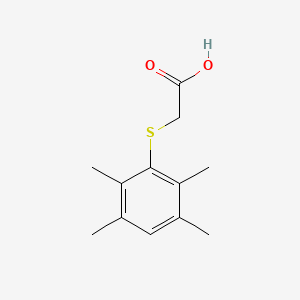
![2-[(2,4-Dinitrophenyl)selanyl]ethan-1-ol](/img/structure/B13753530.png)
![[(3,5-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B13753533.png)
